
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C20H22N6OS and its molecular weight is 394.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(methylthio)phenyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics and as a kinase inhibitor. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₃₁N₅OS
- Molecular Weight : 357.55 g/mol
- CAS Number : [insert CAS number if available]
The presence of the pyrazole and pyrimidine moieties suggests potential interactions with various biological targets, particularly kinases involved in cell cycle regulation.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrazole-pyrimidine framework have shown promising results as CDK2 inhibitors, which are crucial for regulating cell cycle progression.
- Inhibition of CDK2 : The compound has been evaluated for its ability to inhibit cyclin-dependent kinase 2 (CDK2). In vitro assays revealed that it exhibits sub-micromolar inhibitory activity against CDK2, with a reported Ki value in the low nanomolar range .
- Mechanism of Action : Mechanistic studies indicated that the compound induces cell cycle arrest at the S and G2/M phases, leading to apoptosis in cancer cell lines. This is achieved through the downregulation of retinoblastoma protein phosphorylation .
- Antiproliferative Effects : The compound demonstrated significant antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.127μM to 0.560μM .
Structure-Activity Relationship (SAR)
The SAR analysis has provided insights into how modifications to the compound's structure affect its biological activity:
- Pyrazole Substituents : Variations in the substituents on the pyrazole ring significantly influence potency. For example, N-alkylation and changes at the pyrimidinyl-C2-NH position were found to adversely affect both CDK2 inhibition and antiproliferative activity .
- Pyrimidine Modifications : The introduction of different substituents at the 4-position of the pyrimidine ring can enhance selectivity and potency against specific kinases .
Case Study 1: CDK Inhibition in Ovarian Cancer Cells
A study focusing on ovarian cancer cells demonstrated that treatment with this compound resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways. The compound's effectiveness was attributed to its ability to selectively inhibit CDK2, leading to disrupted cell cycle progression .
Case Study 2: Comparative Analysis with Other Pyrazole Derivatives
Comparative studies with other pyrazole-containing derivatives showed that this compound exhibited superior inhibitory effects against CDK2 compared to structurally similar compounds. This highlights its potential as a lead compound for further development in targeted cancer therapies .
Data Summary
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-28-17-8-3-2-7-16(17)24-20(27)15-6-4-10-25(13-15)18-12-19(22-14-21-18)26-11-5-9-23-26/h2-3,5,7-9,11-12,14-15H,4,6,10,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVSERLBCTQPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.